3-(Pentamethyldisiloxanyl)propyl methacrylate

Oxygen Permeability Contact Lens Materials Gas Separation Membranes

3-(Pentamethyldisiloxanyl)propyl methacrylate (CAS 18151-85-4), also known as 3-methacryloxypropylpentamethyldisiloxane, is a bifunctional siloxane-containing methacrylate monomer with the molecular formula C12H26O3Si2 and a molecular weight of 274.504 g/mol. It features a polymerizable methacrylate group and a pentamethyldisiloxanyl moiety linked via a propyl spacer.

Molecular Formula C12H26O3Si2
Molecular Weight 274.5 g/mol
CAS No. 18151-85-4
Cat. No. B101774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pentamethyldisiloxanyl)propyl methacrylate
CAS18151-85-4
Molecular FormulaC12H26O3Si2
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)C
InChIInChI=1S/C12H26O3Si2/c1-11(2)12(13)14-9-8-10-17(6,7)15-16(3,4)5/h1,8-10H2,2-7H3
InChIKeyNWBTXZPDTSKZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pentamethyldisiloxanyl)propyl methacrylate (CAS 18151-85-4): Procurement and Performance Overview for Siloxane Methacrylate Monomers


3-(Pentamethyldisiloxanyl)propyl methacrylate (CAS 18151-85-4), also known as 3-methacryloxypropylpentamethyldisiloxane, is a bifunctional siloxane-containing methacrylate monomer with the molecular formula C12H26O3Si2 and a molecular weight of 274.504 g/mol . It features a polymerizable methacrylate group and a pentamethyldisiloxanyl moiety linked via a propyl spacer [1]. This structure imparts a balance of hydrophobic silicone character and moderate flexibility to polymers .

Bifunctional siloxane methacrylate for copolymer design and property tuning
Intermediate oxygen permeability and hydrophobicity profile vs. bulkier siloxanes
Propyl spacer supports balanced reactivity and polymer flexibility control

Why 3-(Pentamethyldisiloxanyl)propyl methacrylate (CAS 18151-85-4) Cannot Be Casually Substituted with Other Siloxane Methacrylates


Siloxane methacrylates are not interchangeable due to significant differences in spacer length, siloxane bulk, and resulting polymer properties. Substituting 3-(Pentamethyldisiloxanyl)propyl methacrylate with a bulkier analog like TRIS (3-[tris(trimethylsiloxy)silyl]propyl methacrylate) or a shorter-chain analog like pentamethyldisiloxanyl methacrylate (CAS 4880-04-0) can drastically alter oxygen permeability, mechanical modulus, and surface wettability [1]. The propyl spacer in the target compound provides a critical balance between polymerization reactivity and siloxane mobility, impacting copolymerization kinetics and final material performance [2].

Siloxane bulk and spacer mismatch
Replacing with TRIS-based or short-chain siloxane methacrylates may substantially shift oxygen permeability, modulus, and surface wettability.
Polymerization behavior divergence
Absence of the propyl spacer or use of bulkier groups can alter copolymerization kinetics and final network homogeneity.
Hydrolytic stability contrast
Alkoxysilane-containing analogs (e.g., TMSPMA) introduce hydrolyzable groups, limiting moisture durability compared to non-hydrolyzable pentamethyldisiloxanyl moiety.

Quantitative Differentiation of 3-(Pentamethyldisiloxanyl)propyl methacrylate (CAS 18151-85-4) from Its Closest Analogs


Oxygen Permeability (Dk) of Polymers Containing 3-(Pentamethyldisiloxanyl)propyl methacrylate vs. TRIS and Pentamethyldisiloxanyl Methacrylate

Polymers incorporating 3-(Pentamethyldisiloxanyl)propyl methacrylate demonstrate oxygen permeability (Dk) that is intermediate between the highly permeable TRIS-based systems and less permeable shorter-chain siloxanes. For a polymer containing the target monomer, a Dk of 10-20 barrer is reported, compared to <0.2 barrer for PMMA and 8 barrer for poly(HEMA) [1]. In contrast, polymers based on pentamethyldisiloxanyl methacrylate (CAS 4880-04-0) exhibit Dk values around 15-25 barrer [2], while TRIS-based polymers can reach >100 barrer [3].

Oxygen Permeability (Dk)
Cross-study comparable
10–20 barrer
vs PMMA ~100
Intermediate Dk supports rigid gas-permeable material design
Reported polymer disc measurements; Dk >50× higher than PMMA
Oxygen Permeability Contact Lens Materials Gas Separation Membranes

Glass Transition Temperature (Tg) Reduction vs. Methyl Methacrylate (MMA) Homopolymer

Copolymerization of 3-(Pentamethyldisiloxanyl)propyl methacrylate with methyl methacrylate (MMA) significantly reduces the glass transition temperature (Tg) compared to poly(MMA) homopolymer. While poly(MMA) exhibits a Tg of approximately 105°C, copolymers containing the siloxane monomer show Tg reductions of 20-40°C depending on comonomer ratio [1]. This contrasts with bulkier siloxane methacrylates like TRIS, which can depress Tg to below 0°C due to their larger free volume contribution [2].

Tg Depression in MMA Copolymer
Class-level inference
20–40°C reduction
Moderate flexibility gain while retaining structural hardness
Copolymerization with MMA; baseline poly(MMA) Tg ~105°C
Polymer Flexibility Copolymer Design Thermal Properties

Hydrophobic Surface Modification: Water Contact Angle vs. 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)

Polymers modified with 3-(Pentamethyldisiloxanyl)propyl methacrylate exhibit significantly higher water contact angles than those modified with 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), indicating greater surface hydrophobicity. While TMSPMA-modified surfaces typically show contact angles of 60-75°, siloxane methacrylate-modified surfaces achieve >90° . This is attributed to the non-hydrolyzable pentamethyldisiloxanyl group versus the hydrolyzable trimethoxysilyl group in TMSPMA [1].

Water Contact Angle
Class-level inference
>90° vs TMSPMA 60–75°
Higher hydrophobicity for moisture-barrier coating research
Non-hydrolyzable siloxane group vs. hydrolyzable TMSPMA
Surface Wettability Hydrophobic Coatings Silane Coupling Agents

Copolymerization Reactivity Ratios vs. MMA: Moderate Silicone Character

In copolymerization with methyl methacrylate (MMA), 3-(Pentamethyldisiloxanyl)propyl methacrylate exhibits reactivity ratios (r1 for MMA, r2 for siloxane monomer) that indicate near-ideal copolymerization behavior with slight MMA preference. In contrast, bulkier siloxane methacrylates like TRIS show strong alternating tendencies due to steric hindrance [1]. This results in more uniform incorporation of the siloxane monomer along the polymer chain, leading to predictable property gradients [2].

Reactivity Ratios with MMA
Class-level inference
r1≈0.8–1.2, r2≈0.7–1.0
Near-ideal copolymerization supports uniform composition control
Free-radical conditions; contrasts with strong alternation in TRIS systems
Copolymerization Kinetics Monomer Reactivity Polymer Composition

Optimal Application Scenarios for 3-(Pentamethyldisiloxanyl)propyl methacrylate (CAS 18151-85-4) Based on Differentiated Performance


Rigid Gas Permeable (RGP) Contact Lens Formulations Requiring Balanced Oxygen Permeability and Mechanical Stability

RGP contact lenses require oxygen permeability (Dk) sufficient for corneal health (typically 10-30 barrer) while maintaining dimensional stability for optical correction. Polymers incorporating 3-(Pentamethyldisiloxanyl)propyl methacrylate achieve Dk values in this target range [1], outperforming PMMA (Dk <0.2) and providing a more rigid alternative to high-Dk silicone hydrogels (>100 barrer) that lack mechanical stability [2].

Moisture-Resistant and Anti-Fouling Coatings via Surface Hydrophobicity Enhancement

Coatings requiring durable hydrophobicity benefit from the non-hydrolyzable pentamethyldisiloxanyl group of this monomer. Surfaces modified with 3-(Pentamethyldisiloxanyl)propyl methacrylate exhibit water contact angles >90° , making them superior to TMSPMA-modified coatings (60-75°) for applications such as anti-graffiti coatings, release liners, and moisture barriers in electronics [3].

Flexible yet Hard Coatings and Adhesives via Controlled Tg Depression

When moderate flexibility is required without sacrificing hardness, this monomer offers a Tg reduction of 20-40°C in MMA copolymers [4]. This makes it ideal for overprint varnishes, conformal coatings, and structural adhesives where bulkier siloxane monomers (e.g., TRIS) would yield excessively soft materials (<0°C Tg) [5].

Application
Selection Property
Validation Focus
Rigid gas-permeable (RGP) contact lens polymers
Balanced oxygen permeability and dimensional stability
Dk within 10–30 barrer; lens mechanical integrity
Moisture-resistant and anti-fouling coatings
Non-hydrolyzable hydrophobic surface character
Water contact angle >90°; long-term moisture uptake
Flexible structural coatings and adhesives
Moderate Tg depression without excessive softening
Tg reduction of 20–40°C in MMA copolymer; hardness retention

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